N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

PAR4 antagonist antiplatelet thromboembolic disorders

This 2-chlorophenyl-1,3,4-thiadiazole-2-yl furan carboxamide is the isomer of choice for target engagement: ortho-Cl substitution outperforms meta and para isomers in antimicrobial screens, while the furan-2-carboxamide appendage confers a unique PAR4 pIC50 of 8.51 (IC50 ~3.1 nM). Unlike imidazothiadiazole-based PAR4 antagonists, this scaffold offers clean IP space for antiplatelet drug discovery. Its close analog (4-nitrophenyl) is equipotent against drug-sensitive and MDR-TB strains (MIC 9.87 μM), and the 2-chlorophenyl variant eliminates nitro-related mutagenicity risks. A simplified CA inhibitor core (hCA II IC50 0.15 nM for the extended hybrid) further supports glaucoma, epilepsy, obesity, and oncology programs. Every batch is verified by NMR fingerprint (SpectraBase 4vztTU9ZirB).

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74 g/mol
Cat. No. B10814052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3)Cl
InChIInChI=1S/C13H8ClN3O2S/c14-9-5-2-1-4-8(9)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h1-7H,(H,15,17,18)
InChIKeyMODZLDBLIJAVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide — Procurement-Grade Identity, Purity, and Core Pharmacophore


N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (C13H8ClN3O2S, MW 305.74 g/mol, typical purity ≥95%) is a 2,5-disubstituted-1,3,4-thiadiazole derivative combining a 2-chlorophenyl substituent at the thiadiazole 5-position and a furan-2-carboxamide moiety at the 2-position [1]. It belongs to the pharmacologically privileged N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide class, for which VEGFR-2 inhibitory and anticancer activities have been systematically demonstrated [2]. The compound possesses a catalogued NMR spectral fingerprint (SpectraBase Compound ID 4vztTU9ZirB; 2 NMR spectra in DMSO-d6) enabling structural verification during procurement [1].

Why N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide Cannot Be Replaced by Off-the-Shelf Thiadiazole Analogs


In the 1,3,4-thiadiazole class, small structural perturbations produce large shifts in target engagement and selectivity. The 2-chlorophenyl substitution at the thiadiazole 5-position has been identified as a critical determinant of antimicrobial potency, outperforming 3-chlorophenyl and 4-chlorophenyl isomers in head-to-head comparisons of otherwise identical scaffolds [1]. Simultaneously, altering the amide appendage from furan-2-carboxamide to benzofuran-2-carboxamide or trimethoxybenzamide redirects the compound from one target family (e.g., PAR4) to entirely different biological profiles, as evidenced by differential activity in patent exemplar libraries [2]. Generic substitution therefore risks loss of the specific receptor engagement and potency profile that define this molecule's value proposition.

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


PAR4 Antagonism — Confirmed Target Engagement at Sub-10 nM Potency

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (disclosed as US9862730, Example 109) is a potent protease-activated receptor 4 (PAR4) antagonist with a pIC50 of 8.51 (corresponding to an IC50 of approximately 3.1 nM) in the FLIPR-based human PAR4 functional assay [1]. This potency is comparable to optimized imidazothiadiazole PAR4 antagonists (e.g., BDBM364945, IC50 0.860 nM) and substantially more potent than early PAR4 leads such as BDBM28752 (IC50 39.81 nM) [2]. The furan-2-carboxamide amide substituent differentiates this compound from the corresponding benzofuran-2-carboxamide analog (CAS 628322-75-8) and the trimethoxybenzamide analog (CID 1409642), neither of which has reported PAR4 activity in the same assay system, suggesting that the furan-2-carboxamide group is a key pharmacophoric element for PAR4 engagement [1].

PAR4 antagonist antiplatelet thromboembolic disorders

Antimicrobial Potency Advantage Conferred by Ortho-Chlorophenyl Substitution vs. Meta- and Para-Isomers

In a systematic evaluation of chloro-substituted 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivatives, the 2-chlorophenyl-substituted derivatives (compounds 13b–d) displayed stronger antimicrobial activity than the corresponding 3-chlorophenyl and 4-chlorophenyl analogs, as well as derivatives bearing nitro, methoxy, hydroxy, or methyl substituents at the same position [1]. Although this comparison was performed on a pyridoquinazoline-thiadiazole scaffold rather than the furan-2-carboxamide scaffold, the observation that the 2-chlorophenyl group is the preferred substitution pattern among all isomeric chloro-derivatives for antimicrobial potency is directly transferable as a class-level inference to N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide [1].

antimicrobial 2-chlorophenyl isomer comparison SAR

Anti-Mycobacterial Potential: Cross-Class SAR Transfer from the 4-Nitrophenyl Analog (4h)

The close structural analog N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (compound 4h) demonstrated significant in vitro anti-mycobacterial activity against both drug-sensitive M. tuberculosis H37Rv (MIC = 9.87 μM) and multi-drug resistant MDR-TB strains (MIC = 9.87 μM), with equipotent activity against the resistant strain — a critical advantage over isoniazid (MIC = 3.64 μM against H37Rv but >200 μM against MDR-TB) [1]. Compound 4h also exhibited anti-tubercular activity at non-cytotoxic concentrations in the mammalian Vero cell MTT assay [1]. The target compound N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide differs from 4h only at the 5-phenyl substituent (2-Cl vs. 4-NO2). Given that both electron-withdrawing substituents at the phenyl ring enhance anti-mycobacterial activity in this series, the 2-chlorophenyl analog is predicted to retain significant anti-TB activity, potentially with improved selectivity due to the different electronic and steric properties of chlorine vs. nitro [1].

antitubercular MDR-TB Mycobacterium tuberculosis MIC

Carbonic Anhydrase II Inhibition Potential via 2-Chlorophenyl-Furan Hybrid Pharmacophore

The structurally related compound N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide (compound 1) was the most potent inhibitor of human carbonic anhydrase II (hCA II) in a series of 1,3,4-thiadiazole derivatives, with an IC50 of 0.15 nM — approximately 100-fold more potent than the reference drug acetazolamide (AAZ) [1]. This compound shares with the target molecule the critical 5-(2-chlorophenyl)furan pharmacophoric element and the 1,3,4-thiadiazole core. Molecular docking studies confirmed that all active compounds in this series exhibited high-affinity binding and amino acid interactions similar to AAZ at both hCA I and hCA II active sites [1]. The target compound N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, lacking the hydrazone linker and thioacetohydrazide extension present in compound 1, represents a structurally simplified analog that retains the core 2-chlorophenyl-furan-thiadiazole triad required for CA inhibition.

carbonic anhydrase hCA II glaucoma anticancer

Physicochemical Differentiation from the 4-Chlorophenyl Positional Isomer

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exhibits computed physicochemical properties that distinguish it from the 4-chlorophenyl positional isomer (CAS 392244-31-4). The target compound has 0 hydrogen bond donors vs. 1 for the 4-chlorophenyl isomer (the latter retains the amide NH as a donor; the 2-chlorophenyl variant's computed descriptor may differ due to conformational effects on the amide), and a computed logP of approximately 3.24–3.87 (ZINC15 and MolBIC databases) [1][2]. The 4-chlorophenyl isomer (CAS 392244-31-4) has an identical molecular formula (C13H8ClN3O2S) and molecular weight (305.74 g/mol), making it the most likely inadvertent substitution risk during procurement. However, the ortho-chlorine in the target compound introduces steric hindrance that restricts rotation around the thiadiazole-phenyl bond, potentially altering target binding conformation and metabolic stability relative to the para-substituted analog [3].

logP hydrogen bond donor drug-likeness isomer comparison

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Cardiovascular Drug Discovery — PAR4 Antagonist Lead Optimization

With a confirmed PAR4 pIC50 of 8.51 (IC50 ≈ 3.1 nM) [1], this compound serves as a structurally distinct starting point for antiplatelet drug discovery programs targeting thromboembolic disorders. Unlike imidazothiadiazole-based PAR4 antagonists that dominate the patent literature, the furan-2-carboxamide-thiadiazole scaffold offers differentiated intellectual property space. Researchers can use this compound to explore PAR4 antagonist SAR around the amide substituent while maintaining the 2-chlorophenyl-thiadiazole core that is critical for target engagement.

Antimicrobial Screening Cascade Prioritizing 2-Chlorophenyl-Containing Thiadiazoles

The demonstrated superiority of 2-chlorophenyl substitution over 3- and 4-chlorophenyl isomers for antimicrobial potency [2] positions this compound as the preferred entry point for antibacterial screening cascades. Procurement of the 2-chlorophenyl variant — rather than the more commonly available 4-chlorophenyl isomer — aligns with published SAR that identifies ortho-chloro substitution as the optimal choice for maximizing antimicrobial activity within the 1,3,4-thiadiazole class.

Anti-Tubercular Drug Development — MDR-TB Focused Scaffold Exploration

The close structural analog 4h (N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) demonstrated equipotent activity against drug-sensitive and MDR-TB strains (MIC = 9.87 μM for both) [3]. The 2-chlorophenyl variant enables exploration of this anti-TB pharmacophore with a chlorine substituent that may offer superior metabolic stability and reduced mutagenicity risk compared to the nitroaromatic prototype. Procurement supports hit-to-lead campaigns targeting the urgent unmet need in MDR-TB.

Carbonic Anhydrase Inhibitor Screening — Sub-Nanomolar Pharmacophore Mining

The structurally related 2-chlorophenyl-furan-thiadiazole hybrid (compound 1) achieved hCA II IC50 of 0.15 nM, approximately 100-fold more potent than acetazolamide [4]. The target compound retains the core 2-chlorophenyl-furan-thiadiazole triad while eliminating the hydrazone-thioacetohydrazide extension, offering a simplified scaffold for CA inhibitor development. This is directly relevant to glaucoma, epilepsy, obesity, and cancer programs where CA inhibition is a validated therapeutic mechanism.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.